4-chloro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide
Overview
Description
4-chloro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide is a chemical compound that has garnered significant attention in scientific research. This compound has been found to have potential in various fields, including pharmaceuticals, agriculture, and material science. In
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4). Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide are varied. In cancer cells, it has been found to induce apoptosis and inhibit the growth of cancer cells. Additionally, it has been found to have anti-inflammatory and analgesic properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In agriculture, it has been found to inhibit the growth of certain weeds.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, its unique properties make it a valuable tool in various fields of research. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for research on 4-chloro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide. In the pharmaceutical industry, further studies could focus on its potential use as a treatment for various types of cancer and inflammatory diseases. Additionally, studies could investigate its potential as a drug delivery system. In agriculture, further studies could focus on its potential as a herbicide and its effects on non-target organisms. Furthermore, studies could investigate its potential use in material science, including its optical and electronic properties.
Scientific Research Applications
4-chloro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide has been extensively studied in scientific research due to its potential applications in various fields. In the pharmaceutical industry, this compound has been found to have antitumor, anti-inflammatory, and analgesic properties. Additionally, it has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. In the field of agriculture, this compound has been found to have potential as a herbicide, as it inhibits the growth of certain weeds. Furthermore, it has been studied for its potential use in material science, as it has been found to have unique optical and electronic properties.
properties
IUPAC Name |
4-chloro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3INO/c15-9-3-1-8(2-4-9)13(21)20-12-6-5-10(19)7-11(12)14(16,17)18/h1-7H,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKVWYPSSDMATP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)I)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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